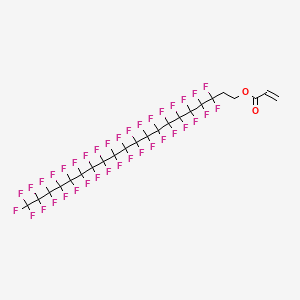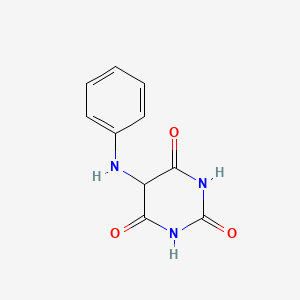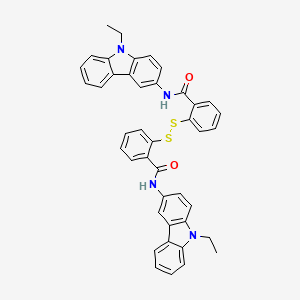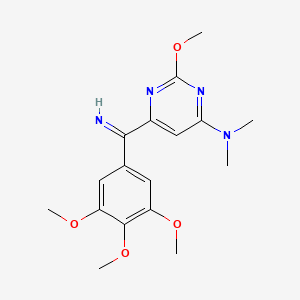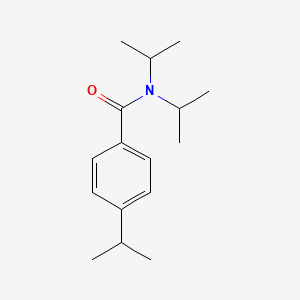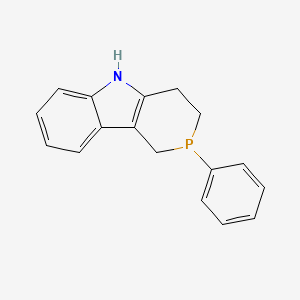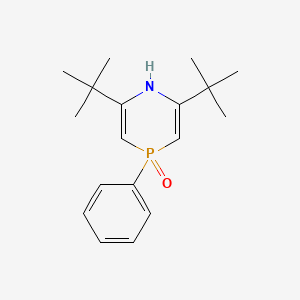
Eburnamenine-14-carboxylic acid, 14,15-dihydro-14-hydroxy-, ethyl ester, (14alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eburnamenine-14-carboxylic acid, 14,15-dihydro-14-hydroxy-, ethyl ester, (14alpha)- is a complex organic compound belonging to the class of indole alkaloids. This compound is derived from the natural product vincamine, which is found in the leaves of the Vinca minor plant. It has garnered significant interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Eburnamenine-14-carboxylic acid, 14,15-dihydro-14-hydroxy-, ethyl ester, (14alpha)- typically involves multiple steps starting from vincamine. The process includes:
Hydrogenation: Vincamine undergoes hydrogenation to reduce the double bonds, forming 14,15-dihydro derivatives.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Eburnamenine-14-carboxylic acid, 14,15-dihydro-14-hydroxy-, ethyl ester, (14alpha)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to remove the hydroxyl group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce alkanes.
Scientific Research Applications
Eburnamenine-14-carboxylic acid, 14,15-dihydro-14-hydroxy-, ethyl ester, (14alpha)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex alkaloids and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in neuroprotection and cognitive enhancement.
Industry: It is used in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Eburnamenine-14-carboxylic acid, 14,15-dihydro-14-hydroxy-, ethyl ester, (14alpha)- involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly the cholinergic system, which plays a crucial role in cognitive functions. The compound may also interact with ion channels and receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Vincamine: The parent compound from which Eburnamenine-14-carboxylic acid, 14,15-dihydro-14-hydroxy-, ethyl ester, (14alpha)- is derived.
Vinblastine: Another indole alkaloid with significant pharmacological properties.
Vincristine: A compound similar to vinblastine, used in cancer treatment.
Uniqueness
Eburnamenine-14-carboxylic acid, 14,15-dihydro-14-hydroxy-, ethyl ester, (14alpha)- is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its ethyl ester group enhances its lipophilicity, potentially improving its ability to cross biological membranes and exert its effects more efficiently.
Properties
CAS No. |
68780-79-0 |
|---|---|
Molecular Formula |
C22H28N2O3 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
ethyl (15R,17R,19R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate |
InChI |
InChI=1S/C22H28N2O3/c1-3-21-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(18(16)19(21)23)22(26,14-21)20(25)27-4-2/h5-6,8-9,19,26H,3-4,7,10-14H2,1-2H3/t19-,21+,22+/m0/s1 |
InChI Key |
XRMLLVHAALNSGZ-KSEOMHKRSA-N |
Isomeric SMILES |
CC[C@]12CCCN3[C@H]1C4=C(CC3)C5=CC=CC=C5N4[C@@](C2)(C(=O)OCC)O |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


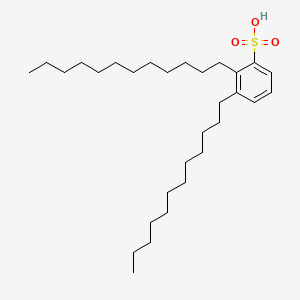
![2-ethyl-9-methyl-6-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12798144.png)
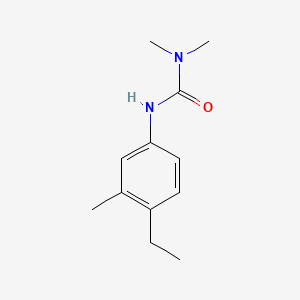
![8,9-Dimethyl-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12798160.png)
